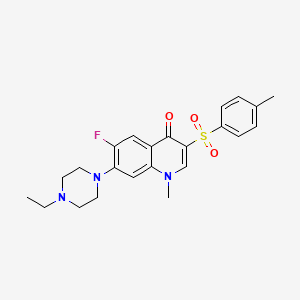

![molecular formula C18H16N2O4 B2380294 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 922886-92-8](/img/structure/B2380294.png)

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

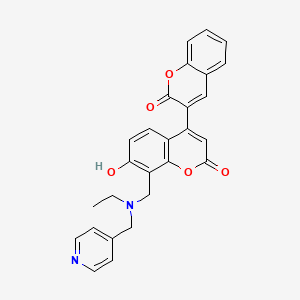

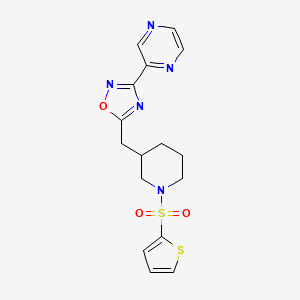

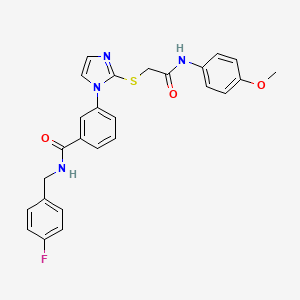

“N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring attached to a phenyl group, which is further attached to a benzodioxole group and a carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Synthesis and Antioxidant Activity

The synthesis of novel compounds related to N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in antioxidant activity. A study by Tumosienė et al. (2019) demonstrated the synthesis of derivatives that exhibited potent antioxidant properties, with some compounds displaying higher antioxidant activity than ascorbic acid. This suggests potential applications in oxidative stress-related conditions (Tumosienė et al., 2019).

Antimicrobial and Antituberculosis Activity

Further research into derivatives has explored their potential in antimicrobial and antituberculosis therapy. Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrid analogues demonstrating activity against Mycobacterium tuberculosis, highlighting the compound's potential as an antituberculosis agent (Jeankumar et al., 2013).

Anticancer Applications

Compounds related to this compound have also been investigated for their anticancer properties. Maiore et al. (2012) evaluated gold(III) derivatives of 2-substituted pyridines for their antiproliferative properties against human ovarian carcinoma cell lines. The study found remarkable cytotoxic properties, suggesting these compounds' potential as anticancer agents (Maiore et al., 2012).

In Silico Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds and investigated their in silico ADME prediction properties, antibacterial, antifungal, and antimycobacterial activity. The results depicted excellent drug-likeness properties for the synthesized compounds, indicating their potential as drug candidates for various microbial infections (Pandya et al., 2019).

Diuretic Activity

In the realm of renal and cardiovascular research, Yar and Ansari (2009) synthesized biphenyl benzothiazole-2-carboxamide derivatives and screened them in vivo for diuretic activity. One compound, in particular, demonstrated promising diuretic effects, indicating potential applications in treating conditions associated with fluid retention (Yar & Ansari, 2009).

Future Directions

properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-17-5-2-8-20(17)14-4-1-3-13(10-14)19-18(22)12-6-7-15-16(9-12)24-11-23-15/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZCBYQAMQKBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)